![molecular formula C6H4N2S B153566 Thiazolo[5,4-c]pyridin CAS No. 273-70-1](/img/structure/B153566.png)

Thiazolo[5,4-c]pyridin

Übersicht

Beschreibung

Thiazolo[5,4-c]pyridine is a heterocyclic compound that combines the structural features of both thiazole and pyridine rings. This fusion creates a unique bicyclic scaffold that has garnered significant interest in medicinal chemistry due to its potential biological activities. The presence of multiple reactive sites within the fused core scaffold allows for extensive modifications, leading to the development of various polyfunctional analogs .

Wissenschaftliche Forschungsanwendungen

Thiazolo[5,4-c]pyridine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Wirkmechanismus

Target of Action

Thiazolo[5,4-c]pyridine derivatives have been identified as potent inhibitors of several key enzymes and receptors. One of the primary targets of Thiazolo[5,4-c]pyridine is the c-KIT receptor , a tyrosine kinase that plays a crucial role in cell survival and proliferation . Thiazolo[5,4-c]pyridine derivatives have also been reported to inhibit PI3Kα , a lipid kinase involved in cellular processes such as growth, proliferation, and survival .

Mode of Action

Thiazolo[5,4-c]pyridine derivatives interact with their targets by binding to the active site of the enzymes, thereby inhibiting their activity. For instance, these compounds can strongly inhibit the c-KIT V560G/D816V double mutant that is resistant to imatinib, a commonly used drug for gastrointestinal stromal tumors . The inhibition of PI3Kα by Thiazolo[5,4-c]pyridine derivatives leads to a decrease in its activity, which can result in reduced cell proliferation .

Biochemical Pathways

The inhibition of c-KIT and PI3Kα by Thiazolo[5,4-c]pyridine derivatives affects several biochemical pathways. The c-KIT receptor is involved in the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which regulate cell proliferation and survival. Therefore, the inhibition of c-KIT can lead to the suppression of these pathways, resulting in decreased cell proliferation . Similarly, the inhibition of PI3Kα can disrupt the PI3K/AKT/mTOR pathway, leading to reduced cell growth and survival .

Pharmacokinetics

The design and synthesis of these compounds often aim to improve their bioavailability and selectivity towards their targets .

Result of Action

The molecular and cellular effects of Thiazolo[5,4-c]pyridine’s action primarily involve the inhibition of cell proliferation and survival. By inhibiting key enzymes like c-KIT and PI3Kα, these compounds can suppress cell growth and induce apoptosis . Moreover, some Thiazolo[5,4-c]pyridine derivatives have shown potent anticancer activity against various cancer cell lines .

Biochemische Analyse

Biochemical Properties

Thiazolo[5,4-c]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One notable interaction is with the c-KIT enzyme, a receptor tyrosine kinase that is involved in cell signaling pathways. Thiazolo[5,4-c]pyridine derivatives have been identified as potent inhibitors of c-KIT, effectively overcoming resistance to other inhibitors such as imatinib . These interactions are characterized by the binding of Thiazolo[5,4-c]pyridine to the active site of the enzyme, leading to the inhibition of its kinase activity. Additionally, Thiazolo[5,4-c]pyridine has been shown to interact with other proteins and biomolecules, further highlighting its versatility in biochemical applications.

Cellular Effects

Thiazolo[5,4-c]pyridine exerts significant effects on various types of cells and cellular processes. In cancer cells, for instance, Thiazolo[5,4-c]pyridine derivatives have been demonstrated to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, such as the c-KIT signaling pathway, which is crucial for cell growth and survival . By inhibiting this pathway, Thiazolo[5,4-c]pyridine disrupts the normal function of cancer cells, leading to reduced cell viability and increased cell death. Furthermore, Thiazolo[5,4-c]pyridine has been shown to affect gene expression and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

The molecular mechanism of action of Thiazolo[5,4-c]pyridine involves its binding interactions with biomolecules, particularly enzymes. Thiazolo[5,4-c]pyridine binds to the active site of the c-KIT enzyme, inhibiting its kinase activity and preventing downstream signaling events . This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, Thiazolo[5,4-c]pyridine may interact with other enzymes and proteins, further contributing to its biological effects. The compound’s ability to modulate gene expression and enzyme activity underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thiazolo[5,4-c]pyridine have been observed to change over time. The stability and degradation of Thiazolo[5,4-c]pyridine are critical factors that influence its long-term effects on cellular function. Studies have shown that Thiazolo[5,4-c]pyridine remains stable under specific conditions, allowing for sustained inhibition of target enzymes and prolonged biological activity . Degradation of the compound over time can lead to reduced efficacy and altered cellular responses. Long-term studies in vitro and in vivo have provided insights into the temporal effects of Thiazolo[5,4-c]pyridine, highlighting its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of Thiazolo[5,4-c]pyridine vary with different dosages in animal models. At lower doses, Thiazolo[5,4-c]pyridine has been shown to effectively inhibit target enzymes and suppress tumor growth without causing significant toxicity . At higher doses, Thiazolo[5,4-c]pyridine may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects. Animal studies have provided valuable data on the dosage-dependent effects of Thiazolo[5,4-c]pyridine, guiding its development as a therapeutic agent.

Metabolic Pathways

Thiazolo[5,4-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain biological activity . Enzymes such as cytochrome P450 play a crucial role in the metabolism of Thiazolo[5,4-c]pyridine, influencing its pharmacokinetics and pharmacodynamics. Additionally, Thiazolo[5,4-c]pyridine may affect metabolic flux and metabolite levels, further contributing to its overall biochemical properties.

Transport and Distribution

The transport and distribution of Thiazolo[5,4-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. Thiazolo[5,4-c]pyridine is taken up by cells through active transport mechanisms, allowing for its accumulation in target tissues . Once inside the cells, Thiazolo[5,4-c]pyridine may interact with intracellular proteins that facilitate its distribution to specific subcellular compartments. The localization and accumulation of Thiazolo[5,4-c]pyridine within cells are critical factors that influence its biological activity and therapeutic potential.

Subcellular Localization

Thiazolo[5,4-c]pyridine exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . For instance, Thiazolo[5,4-c]pyridine may localize to the nucleus, where it can modulate gene expression, or to the cytoplasm, where it can interact with enzymes and signaling proteins. The subcellular localization of Thiazolo[5,4-c]pyridine is a key determinant of its biological effects, influencing its ability to exert therapeutic actions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiazolo[5,4-c]pyridine can be synthesized through several methods. One common approach involves the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acid and phosphorus oxychloride . Another method includes the annulation of thiazole or thiazolidine derivatives with pyridine, resulting in the formation of the fused thiazolo[5,4-c]pyridine scaffold .

Industrial Production Methods: Industrial production of thiazolo[5,4-c]pyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as zinc oxide nanoparticles, can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: Thiazolo[5,4-c]pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Thiazolo[5,4-c]pyridine can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols under mild heating conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Vergleich Mit ähnlichen Verbindungen

Thiazolo[5,4-c]pyridine can be compared with other similar compounds, such as:

Thiazolo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities but different structural arrangement.

Thiazolo[5,4-b]pyridine: Known for its high antioxidant and antimicrobial activities.

Thiazolo[4,5-d]pyrimidine: Exhibits antibacterial and antifungal properties.

Uniqueness: Thiazolo[5,4-c]pyridine stands out due to its unique fusion of thiazole and pyridine rings, providing multiple reactive sites for functionalization. This structural feature allows for the development of a diverse range of analogs with varying biological activities .

Eigenschaften

IUPAC Name |

[1,3]thiazolo[5,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c1-2-7-3-6-5(1)8-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIMYVFGWKCROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562784 | |

| Record name | [1,3]Thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-75-6 | |

| Record name | [1,3]Thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

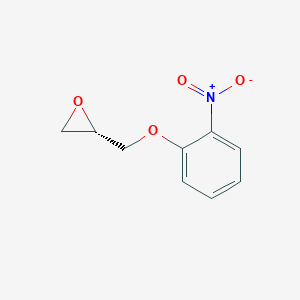

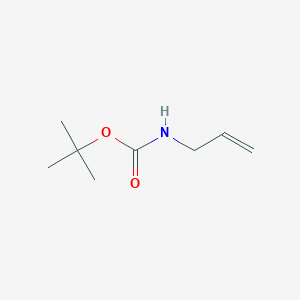

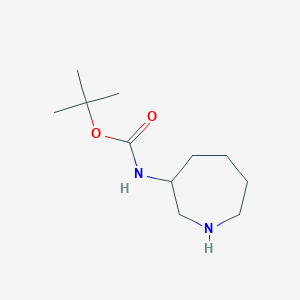

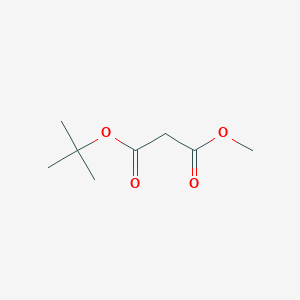

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing thiazolo[5,4-c]pyridines?

A1: Several synthetic approaches have been explored for thiazolo[5,4-c]pyridine synthesis. One method utilizes diethoxymethyl acetate to cyclize ortho-disubstituted aminopyridines, affording the desired thiazolo[5,4-c]pyridine structure . Another approach involves a novel ring transformation reaction using 2-aryl-6-imino-6H-1,3-thiazinecarboxylic ester hydroperchlorates as starting materials, reacting them with acceptor-substituted halomethanes to yield 2-arylthiazoles with a cyanoacetate group at position 4. Further modifications on this pathway can lead to the formation of thiazolo[5,4-c]pyridines . Additionally, directed metalation strategies have proven effective for synthesizing 2-substituted thiazolo[5,4-c]pyridines .

Q2: Can you describe a specific example of thiazolo[5,4-c]pyridine synthesis?

A2: Certainly. Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be converted into a variety of 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. For instance, reacting the starting material with aromatic amines yields 5-aryl substituted derivatives, while employing monosubstituted hydrazines produces 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates .

Q3: Has the crystal structure of any thiazolo[5,4-c]pyridine derivative been determined?

A3: Yes, the crystal structure of 2-(methylthio)thiazolo[5,4-c]pyridine (C7H6N2S2) has been determined. It crystallizes in the orthorhombic system, specifically in the Pnma space group .

Q4: How do structural modifications on the thiazolo[5,4-c]pyridine scaffold influence its biological activity?

A4: Research suggests that attaching specific groups to the thiazolo[5,4-c]pyridine core can significantly alter its biological activity. For instance, incorporating a tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine or tetrahydro-thiazolo[5,4-c]pyridine nucleus, particularly when linked to triazoles containing nitrogen aromatic heterocycles, has been shown to enhance in vitro antifungal activity, broaden the spectrum of activity, and improve water solubility .

Q5: Are there any studies exploring the structure-activity relationship of thiazolo[5,4-c]pyridine derivatives as histamine H3 antagonists?

A5: Indeed, investigations have explored 4-n-propylpiperazine derivatives incorporating the thiazolo[5,4-c]pyridine moiety as potential histamine H3 receptor antagonists. Seven such derivatives have undergone X-ray crystallography to determine their low-temperature structures, providing valuable insights into their structure-activity relationships and potential for pharmaceutical applications .

Q6: Has thiazolo[5,4-c]pyridine been explored in the context of Met inhibition?

A6: Yes, researchers have successfully synthesized a tetrahydroimidazo-[2',1':2,3]thiazolo[5,4-c]pyridine derivative demonstrating Met inhibitory activity. This synthesis involved an alkylation-cyclocondensation reaction using an aminothiazole and nitrophenacyl bromide, followed by nitro group reduction and coupling with an N-acyl alanine derivative .

Q7: What about its application in solid pharmaceutical compositions?

A7: Research has explored the use of thiazolo[5,4-c]pyridine derivatives in solid pharmaceutical formulations. For instance, a diamine derivative containing a thiazolo[5,4-c]pyridine moiety has shown promise for such applications. The research focuses on enhancing the dissolution rate and stability of the active pharmaceutical ingredient by combining it with specific cellulose derivatives in a solid dosage form .

Q8: Are there any single-step synthetic methods for producing thiazolo[5,4-c]pyridine derivatives?

A8: Yes, a single-step synthesis of thiazolo[5,4-c]pyridines has been reported using a suitably substituted chloronitropyridine and either a thioamide or thiourea. This efficient method allows for the introduction of various substituents at the 2-position of the thiazolo[5,4-c]pyridine ring system .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)